Regiochemical Advantage in Integrase Inhibition
The 6,7-dihydroxy substitution pattern on the naphthalene core confers an approximately 10-fold potency advantage over the 5,6-dihydroxy isomer in HIV-1 integrase inhibition. This was established using the carboxylic acid analog: 6,7-dihydroxy-2-naphthoic acid (17) exhibited an IC₅₀ of 4.7 µM, whereas the 5,6-dihydroxy isomer (19) showed an IC₅₀ of 62.4 µM in the same strand transfer assay [1]. The sulfonamide derivative (CAS 54023-75-5) shares the identical 6,7-dihydroxy naphthalene pharmacophore and is therefore expected to retain this regiochemical advantage, while the sulfonamide group provides distinct hydrogen-bonding geometry and solubility relative to the carboxylic acid comparator.
| Evidence Dimension | HIV-1 integrase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct integrase IC₅₀ data available for CAS 54023-75-5; shares 6,7-dihydroxy naphthalene core with active compound 17 |
| Comparator Or Baseline | 6,7-dihydroxy-2-naphthoic acid (17): IC₅₀ = 4.7 µM; 5,6-dihydroxy isomer (19): IC₅₀ = 62.4 µM |
| Quantified Difference | ~13.3-fold difference in IC₅₀ between 6,7- and 5,6-dihydroxy isomers (carboxylic acid series) |
| Conditions | In vitro HIV-1 integrase strand transfer assay; purified recombinant integrase |
Why This Matters
For research programs targeting HIV-1 integrase or other catechol-recognizing enzymes, procuring the correct 6,7-dihydroxy regioisomer is critical—using the 5,6-isomer would result in a >10-fold loss of potency based on class-level SAR.
- [1] Zhao, H., et al. Arylamide inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry, 1997, 40(8), 1186-1194. IC50 data: 6,7-dihydroxy-2-naphthoic acid (17) = 4.7 µM; 5,6-dihydroxy isomer (19) = 62.4 µM; methyl ester (21) >200 µM. View Source
